N-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound features a 1,2,4-triazole core substituted at position 5 with a furan-2-yl group and at position 4 with a prop-2-en-1-yl (allyl) group. A sulfanyl bridge connects the triazole to an acetamide moiety, which is further substituted with a 4-fluorophenyl group.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2S/c1-2-9-22-16(14-4-3-10-24-14)20-21-17(22)25-11-15(23)19-13-7-5-12(18)6-8-13/h2-8,10H,1,9,11H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKYOGKCSYEHDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)F)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
442641-49-8 | |
| Record name | 2-((4-ALLYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(4-FLUOROPHENYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a 4-fluorophenyl group, a furan moiety, and a 1,2,4-triazole ring linked through a sulfanyl group to an acetamide functional group. The synthesis and characterization of this compound have been explored in various studies, highlighting its promising biological profiles.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 358.4 g/mol. The structure is characterized by the following functional groups:
| Functional Group | Description |
|---|---|
| Fluorophenyl | Enhances lipophilicity and biological activity |
| Furan | Contributes to potential antioxidant properties |
| Triazole | Known for diverse biological activities |
| Sulfanyl | Facilitates interactions with biological targets |
| Acetamide | Provides stability and solubility |
Biological Activity
Research indicates that compounds containing the 1,2,4-triazole structure exhibit significant biological activities including antifungal, antimicrobial, and anticancer properties. The specific activities associated with this compound are summarized below:
Antifungal Activity
Studies have shown that triazole derivatives can inhibit fungal growth effectively. For instance, the compound's structural similarities to known antifungal agents suggest it may interact with fungal enzymes involved in ergosterol synthesis.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound's efficacy against cancer cells has been evaluated in vitro. Preliminary results indicate that it exhibits cytotoxic effects on human cancer cell lines such as A549 (lung adenocarcinoma) and MCF7 (breast cancer). The IC50 values obtained suggest significant potency compared to standard chemotherapeutic agents.
Case Studies
- Antifungal Efficacy : In a study assessing the antifungal activity of similar triazole compounds, it was observed that modifications to the triazole ring significantly influenced activity against Candida albicans. This compound's unique structure may enhance its binding affinity to fungal targets.
- Anticancer Mechanism : A recent investigation into the anticancer properties of triazole derivatives showed that compounds similar to this compound induced apoptosis in cancer cells via the mitochondrial pathway. The study highlighted the importance of the triazole moiety in mediating these effects.
Comparative Analysis
To better understand the biological activity of N-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-y)l}-triazole derivatives compared to other similar compounds, a table summarizing their activities is provided:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(4-fluorophenyl)-5-(furan-2-yloxy)-triazole | Contains triazole and furan | Antifungal |
| (4-Fluorophenyl)(5-(furan-2-yloxy)triazol | Amino group instead of acetamide | Antimicrobial |
| 5-(furan-yloxy)-triazole | Lacks fluorine substitution | Antifungal |
Comparison with Similar Compounds
Substituent Variations on the Triazole Ring
The triazole ring’s substituents significantly influence biological activity and physicochemical properties. Key analogs include:
Key Observations :
Acetamide Substituent Modifications
The fluorophenyl group’s position and additional substituents modulate activity:
Key Observations :
Anti-Exudative Activity
Derivatives of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide (e.g., compounds 3.1–3.21) were tested at 10 mg/kg in rat models, showing dose-dependent inhibition of inflammation. Fluorine and methoxy substituents on the acetamide phenyl group correlated with higher activity, suggesting the target compound’s 4-fluorophenyl group is advantageous .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
